2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(4-methylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3S/c1-21(19,20)10-7-5-9(6-8-10)17-14(18)13-11(15)3-2-4-12(13)16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKDTQBHBFJXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide typically involves multiple steps, including halogenation, sulfonylation, and amide formation. One common synthetic route is as follows:
Halogenation: The starting material, 2-chlorobenzoyl chloride, undergoes halogenation to introduce the fluoro group at the 6-position.
Sulfonylation: The intermediate product is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Amide Formation: Finally, the sulfonylated intermediate reacts with 4-aminophenylamine to form the desired benzamide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylsulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antibacterial Activity
Research has indicated that 2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide exhibits significant antibacterial properties. Studies have focused on:
- Synthesis of Derivatives : Various derivatives were synthesized to evaluate their antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Methods : Minimum inhibitory concentrations (MICs) and bactericidal kinetics were assessed to determine the effectiveness of these compounds.
- Results : Specific derivatives demonstrated potent antibacterial activity, suggesting potential for therapeutic applications in treating bacterial infections.
Medicinal Chemistry
The compound serves as a lead structure in drug development due to its modifiable nature. Key applications include:
- Drug Design : The structural features allow for the creation of derivatives with tailored pharmacological properties.
- Computational Methods : Molecular docking simulations and in vitro assays are utilized to study interactions with biological targets, such as enzymes and receptors.
- Early Drug Development : Some derivatives have shown favorable interactions with targeted biological pathways, indicating promise in treating various diseases.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzyme pathways, which is crucial in developing treatments for conditions such as inflammation and pain management.
- Mechanism of Action : The presence of halogen substituents enhances binding affinity to certain enzymes, while the methylsulfonyl group may improve solubility and pharmacokinetic properties.
Case Study 1: Antibacterial Efficacy
A study focused on synthesizing derivatives of this compound found that one derivative exhibited an MIC of 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential. The study concluded that modifications to the benzamide core could enhance efficacy against resistant bacterial strains.
Case Study 2: Drug Development
In another investigation, researchers utilized molecular docking techniques to assess the interaction of this compound with cyclooxygenase enzymes (COX). The results suggested that certain derivatives could act as selective COX inhibitors, which are beneficial in anti-inflammatory drug development.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antibacterial Activity | Evaluation of antibacterial properties against various bacteria | Potent activity observed; low MIC values reported |
| Medicinal Chemistry | Lead compound for drug design | Favorable interactions with biological targets |
| Enzyme Inhibition | Inhibition of specific enzyme pathways | Potential for treating inflammation and pain |
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can modulate its solubility and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the benzamide core and the N-aryl group. Key examples include:
Key Observations :
Electron-Withdrawing Groups : The methylsulfonyl group in the target compound enhances electron-withdrawing effects compared to hydroxyl or simple halogen substituents. This likely increases acidity of the amide NH and influences binding interactions in biological systems .
Spectral Signatures : The C=O stretch in IR (~1663–1682 cm⁻¹) is consistent across benzamide derivatives but shifts slightly depending on adjacent substituents. For example, hydroxyl groups introduce hydrogen bonding, broadening NH/O–H peaks in NMR and IR .
Molecular Weight and Solubility: The methylsulfonyl group increases molecular weight (~323.75 vs.
Biological Activity
2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzamide core with chlorine, fluorine, and methylsulfonyl substituents, suggests various biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H14ClFNO2S
- Molecular Weight : Approximately 325.79 g/mol
- Structural Features : The presence of halogen (chlorine and fluorine) and sulfonyl groups enhances its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multiple steps, including:
- Halogenation : Introducing the fluoro group onto the aromatic ring.
- Sulfonylation : Adding the methylsulfonyl group using methylsulfonyl chloride in a basic medium.
- Amide Formation : Reacting the sulfonylated intermediate with 4-aminophenylamine to yield the final product.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in various diseases.
The compound's mechanism of action involves:
- Enhanced binding affinity to specific enzymes or receptors due to the presence of halogen and sulfonyl groups.
- Modulation of solubility and stability through its structural features, which may influence pharmacokinetic properties.
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Anticancer Therapy : Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
- Anti-inflammatory Agents : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to or derived from this compound:
Notable Findings
- HDAC Inhibition : A related compound demonstrated potent inhibition against HDAC3, suggesting that similar mechanisms may be present in this compound .
- Cytotoxicity : Studies on structurally similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential for further exploration in anticancer drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzamide core. For example:
- Step 1 : React 4-(methylsulfonyl)aniline with a benzoyl chloride derivative (e.g., 2-chloro-6-fluorobenzoyl chloride) in a polar aprotic solvent (e.g., DCM) under basic conditions (triethylamine or NaHCO₃) to form the amide bond .
- Step 2 : Optimize temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize side reactions. Purity can be enhanced via recrystallization in ethyl acetate/hexane .
- Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates and avoid over-functionalization.
Q. How can spectroscopic techniques (NMR, MS) be applied to confirm the structural integrity of the compound?
- Methodological Answer :
- 1H NMR : Expect signals for aromatic protons (δ 7.2–8.1 ppm), split due to adjacent chloro and fluoro substituents. The methylsulfonyl group appears as a singlet (~δ 3.1 ppm) .
- MS (EI+) : Look for the molecular ion peak at m/z = 353.78 (calculated for C₁₄H₁₀ClFNO₃S) and fragmentation patterns consistent with loss of SO₂CH₃ (~78 Da) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in spectroscopic or computational structural predictions?
- Methodological Answer :
- Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and confirm regiochemistry. For example, SHELXL refinement (via SHELX suite) can resolve ambiguities in substituent positioning (e.g., para vs. meta substitution on the phenyl ring) .
- Case Study : A related compound (PDB ID: 6QP) was resolved at 2.05 Å resolution, showing how sulfonyl groups influence molecular packing .
- Data Contradiction Analysis : If NMR suggests multiple conformers, SC-XRD can identify the dominant crystal structure and validate dynamic behavior in solution.
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition?
- Methodological Answer :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (e.g., BTK kinase, PDB ID: 4P9J) to predict binding modes of the benzamide core .
- Step 2 : Synthesize analogs with modified substituents (e.g., replacing Cl with Br or varying sulfonyl groups) and assay inhibitory activity via fluorescence polarization .
Q. How can conflicting solubility and bioavailability data be reconciled in preclinical studies?
- Methodological Answer :
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Input experimental solubility (logP ≈ 2.8), permeability (Caco-2 assay), and metabolic stability (microsomal half-life) to simulate absorption. Adjust for pH-dependent solubility due to the sulfonyl group .
- Case Study : GDC-0449 (a structurally related compound) showed nonlinear absorption in vivo, resolved by accounting for bile salt interactions in the gut .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
